(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
Overview
Description
“(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is a type of organoboron compound . It is not intended for human or veterinary use, but for research purposes . The molecular formula is C8H12BNO3 and the molecular weight is 181 g/mol.
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “this compound”, can be achieved through various methods. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a boronic acid group and a hydroxypropan-2-yl group attached to it.Chemical Reactions Analysis
Pyridinylboronic acids, such as “this compound”, can participate in various chemical reactions. For instance, they can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Suzuki Cross-Coupling Reactions :(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is prominently used in Suzuki cross-coupling reactions. This process is fundamental in organic synthesis, allowing the formation of carbon-carbon bonds. Boronic acids, including variants like the one , act as crucial reagents in these reactions, contributing to the synthesis of diverse organic compounds, including pharmaceuticals and polymers (Bouillon et al., 2003).
Synthesis of Pyridine-based Ligands :This compound has been used in the synthesis of pyridine-based ligands. These ligands are integral in coordinating with metals, forming complexes that are useful in various chemical processes, including catalysis and material science (Böttger et al., 2012).
API-based Synthesis in Pharmaceuticals :In the pharmaceutical industry, boronic acids are significant in the synthesis of Active Pharmaceutical Ingredients (APIs). Their role in palladium-catalyzed Suzuki–Miyaura borylation reactions is crucial for preparing various active agents, demonstrating their importance in drug development and synthesis (Sanghavi et al., 2022).
Formation of Heterocycles :The compound is utilized in the formation of novel heterocycles, which are essential structures in many pharmaceuticals and organic materials. These heterocycles often exhibit unique physical and chemical properties suitable for various applications (Srivastava & Bhardwaj, 1978).
Molecular Structure and Interaction Studies :Studies have been conducted to understand the molecular structure and interactions of boron-containing compounds, including boronic acids. These studies are significant in the development of materials and drugs, providing insights into how these compounds interact at the molecular level (Hernández-Negrete et al., 2021).
Boronic Acid Catalysis :Beyond its use in Suzuki coupling, boronic acids are also recognized for their utility as catalysts in various organic reactions. They can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation. This versatility highlights the compound's significance in organic synthesis and drug development (Hall, 2019).
Mechanism of Action
Target of Action
The primary target of the compound (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The this compound interacts with its targets through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new Pd-C bond .
Biochemical Pathways
The this compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is widely applied in organic synthesis, and its success is attributed to the mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the preparation of therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is known for its tolerance to a variety of functional groups and its mild reaction conditions . Therefore, the efficacy and stability of the compound can be influenced by factors such as temperature, solvent, and the presence of other functional groups .
Properties
IUPAC Name |
[6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)7-4-3-6(5-10-7)9(12)13/h3-5,11-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCOBIVRYULKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)(C)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717197 | |
Record name | [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088496-42-7 | |
Record name | [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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